Progression-Free Survival and Objective Response Rate Advantage Over Lapatinib Plus Capecitabine in Previously Treated HER2-Positive Metastatic Breast Cancer
In the randomized phase 3 EMILIA trial (N=991) of patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane, T-DM1 demonstrated a median progression-free survival (PFS) of 9.6 months compared to 6.4 months for lapatinib plus capecitabine (hazard ratio 0.65; 95% CI, 0.55-0.77; p<0.001) [1]. The objective response rate was 43.6% with T-DM1 versus 30.8% with the control arm (p<0.001), and the median duration of response was 12.6 months versus 6.5 months [2]. Final overall survival analysis showed median OS of 29.9 months with T-DM1 versus 25.9 months with control (HR 0.75; 95% CI, 0.64-0.88), despite 27% crossover from control to T-DM1 [3].
| Evidence Dimension | Progression-free survival (median) and objective response rate |
|---|---|
| Target Compound Data | Median PFS: 9.6 months; ORR: 43.6%; median DOR: 12.6 months; median OS: 29.9 months |
| Comparator Or Baseline | Lapatinib plus capecitabine: median PFS 6.4 months; ORR 30.8%; median DOR 6.5 months; median OS 25.9 months |
| Quantified Difference | Δ PFS: +3.2 months (HR 0.65); Δ ORR: +12.8%; Δ DOR: +6.1 months; Δ OS: +4.0 months (HR 0.75) |
| Conditions | Phase 3 EMILIA trial (NCT00829166); HER2-positive metastatic breast cancer; prior trastuzumab and taxane |
Why This Matters
This establishes T-DM1 as a second-line standard with a 35% reduction in risk of progression versus a widely used oral tyrosine kinase inhibitor plus chemotherapy combination.
- [1] Verma S, Miles D, Gianni L, et al. Trastuzumab emtansine for HER2-positive advanced breast cancer. N Engl J Med. 2012;367(19):1783-1791. View Source
- [2] Welslau M, Diéras V, Sohn JH, et al. Patient-reported outcomes from EMILIA, a randomized phase 3 study of trastuzumab emtansine (T-DM1) versus capecitabine and lapatinib in human epidermal growth factor receptor 2-positive locally advanced or metastatic breast cancer. Cancer. 2014;120(5):642-651. View Source
- [3] Diéras V, Miles D, Verma S, et al. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial. Lancet Oncol. 2017;18(6):732-742. View Source
